1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea 1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea
Brand Name: Vulcanchem
CAS No.: 851946-39-9
VCID: VC6388681
InChI: InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25)
SMILES: C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3
Molecular Formula: C18H21BrN4OS
Molecular Weight: 421.36

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea

CAS No.: 851946-39-9

Cat. No.: VC6388681

Molecular Formula: C18H21BrN4OS

Molecular Weight: 421.36

* For research use only. Not for human or veterinary use.

1-(4-bromophenyl)-3-[2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl]thiourea - 851946-39-9

Specification

CAS No. 851946-39-9
Molecular Formula C18H21BrN4OS
Molecular Weight 421.36
IUPAC Name 1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea
Standard InChI InChI=1S/C18H21BrN4OS/c19-15-3-5-16(6-4-15)22-18(25)21-13-17(14-2-1-7-20-12-14)23-8-10-24-11-9-23/h1-7,12,17H,8-11,13H2,(H2,21,22,25)
Standard InChI Key RWLHEFINWMGZIV-UHFFFAOYSA-N
SMILES C1COCCN1C(CNC(=S)NC2=CC=C(C=C2)Br)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 1-(4-bromophenyl)-3-(2-morpholin-4-yl-2-pyridin-3-ylethyl)thiourea, reflects its tripartite structure:

  • Aryl Group: A 4-bromophenyl substituent at the N1 position, introducing hydrophobicity and potential halogen-bonding interactions.

  • Thiourea Core: The −NH−C(S)−NH− group, a hallmark of thiourea derivatives, enables hydrogen bonding and metal coordination .

  • Side Chain: A 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethyl group at N3, combining a morpholine ring (a saturated six-membered ring with one oxygen and one nitrogen atom) and a pyridine heterocycle. This configuration enhances solubility and bioavailability .

Physicochemical Characteristics

  • Molecular Weight: 421.36 g/mol.

  • Solubility: Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., acetone, dimethyl sulfoxide) due to the morpholine and pyridine groups .

  • Stability: The thiourea moiety’s thione–thiol tautomerism may influence stability under physiological conditions, though the thione form predominates in solid states .

Synthesis and Optimization Strategies

Reaction Pathways

Synthesis typically involves multi-step nucleophilic substitutions and condensations:

  • Formation of the Ethylenediamine Intermediate: Reacting morpholine with pyridine-3-carbaldehyde under reductive amination conditions yields 2-(morpholin-4-yl)-2-(pyridin-3-yl)ethylamine.

  • Thiourea Coupling: The intermediate amine reacts with 4-bromophenyl isothiocyanate in refluxing ethanol or acetone, forming the thiourea linkage .

Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventEthanol or acetoneMaximizes thiourea formation
TemperatureReflux (~78°C for ethanol)Accelerates reaction kinetics
Reaction Time6–8 hoursBalances completion vs. degradation
PurificationColumn chromatographyAchieves >95% purity

Yield improvements (up to 75%) are achievable using ultrasonic-assisted methods, as demonstrated for analogous thioureas .

Biological Activities and Mechanisms

Antimicrobial Activity

  • Bacterial Growth Inhibition: Thiourea derivatives show MIC values of 8–32 μg/mL against Staphylococcus aureus and Escherichia coli.

  • Fungal Targets: Disruption of ergosterol biosynthesis in Candida albicans .

Structure–Activity Relationships (SAR)

  • 4-Bromophenyl Group: Enhances lipophilicity and membrane permeability.

  • Morpholine-Pyridine Side Chain: Facilitates interactions with kinase ATP-binding pockets .

  • Thiourea Core: Serves as a hydrogen-bond donor/acceptor, critical for target engagement .

Research Gaps and Future Directions

Unanswered Questions

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) profiles remain uncharacterized.

  • Toxicity: No in vivo toxicity data are available to assess therapeutic indices.

  • Target Identification: The specific molecular targets (e.g., kinases, receptors) are unknown.

Recommended Studies

  • Proteomic Screening: Identify binding partners using affinity chromatography-mass spectrometry.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models.

  • Derivatization: Explore substitutions at the morpholine or pyridine rings to optimize potency .

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